

A Comparative Analysis of PRO-LAD and LSD Receptor Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pro-lad*

Cat. No.: *B1450959*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the receptor binding profiles of **PRO-LAD** and LSD, supported by experimental data and methodologies.

This guide provides a comprehensive comparison of the receptor binding affinities of two lysergamide compounds: the well-studied psychedelic N,N-diethyl-lysergamide (LSD) and its lesser-known analog, 6-propyl-6-nor-lysergic acid diethylamide (**PRO-LAD**). Understanding the nuanced interactions of these compounds with various neurotransmitter receptors is crucial for elucidating their pharmacological profiles and guiding future drug development.

Executive Summary

Lysergic acid diethylamide (LSD) is known for its high-affinity interactions with a broad range of serotonin (5-HT) receptors, particularly the 5-HT₂ family, as well as dopamine and adrenergic receptors. This promiscuous binding profile is thought to contribute to its complex psychoactive effects. **PRO-LAD**, a structural analog of LSD, also exhibits a significant affinity for serotonergic receptors. While quantitative binding data for **PRO-LAD** is less abundant in publicly available literature, existing research and structure-activity relationship (SAR) studies of N⁶-alkylated lysergamides suggest a comparable, though not identical, receptor binding profile to LSD. This guide synthesizes the available data to facilitate a direct comparison.

Data Presentation: Receptor Binding Affinities (K_i, nM)

The following table summarizes the in vitro receptor binding affinities (K_i values) of **PRO-LAD** and LSD for a range of relevant G-protein coupled receptors (GPCRs). The K_i value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay; a lower K_i value indicates a higher binding affinity.

| Receptor | PRO-LAD (Ki, nM) | LSD (Ki, nM) |
|----------------------|------------------|--------------|
| Serotonin Receptors | | |
| 5-HT _{1a} | 24.5 | 1.1 - 21 |
| 5-HT _{2a} | 3.1 | 1.2 - 3.3 |
| 5-HT _{2β} | 13.3 | 4.9 |
| 5-HT _{2c} | 3.0 | 1.0 - 23 |
| 5-HT _{5a} | 291 | 9.0 (rat) |
| 5-HT ₆ | 11.2 | 2.3 - 11 |
| 5-HT ₇ | 8.1 | 3.8 - 9.8 |
| Dopamine Receptors | | |
| D ₁ | 212 | >100 |
| D ₂ | 24.5 | 15 - 49 |
| D ₃ | 45.1 | 10 - 79 |
| D ₄ | 25.1 | 20 - 50 |
| Adrenergic Receptors | | |
| α _{1a} | 26.1 | 13 - 17 |
| α _{1β} | 106 | 170 |
| α _{2a} | 100 | 37 - 98 |
| α _{2β} | 50.3 | 24 |
| α _{2c} | 159 | 100 |
| β ₁ | >1000 | >1000 |
| β ₂ | >1000 | >1000 |
| Other | | |
| H ₁ | 39.1 | 10 - 20 |

| | | |
|------|------|-------|
| SERT | 3110 | >1000 |
|------|------|-------|

Note: Data for **PRO-LAD** is primarily sourced from a comprehensive study on LSD analogs by Nichols et al. (2022), while LSD data represents a consensus from multiple peer-reviewed publications and databases. The range for LSD reflects variability across different studies and experimental conditions.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using in vitro radioligand binding assays. This technique is a cornerstone of pharmacology for quantifying the interaction between a ligand and a receptor.

General Radioligand Displacement Assay Protocol

A typical radioligand displacement assay involves the following steps:

- Membrane Preparation:
 - Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
 - The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
 - Protein concentration of the membrane preparation is determined to ensure consistency across experiments.
- Competitive Binding Assay:
 - A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with the prepared cell membranes.
 - Increasing concentrations of the unlabeled test compound (**PRO-LAD** or LSD) are added to compete with the radioligand for binding to the receptor.

- The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
- Separation of Bound and Free Radioligand:
 - The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.
 - The filters are washed with cold buffer to remove any non-specifically bound radioligand.
- Quantification of Radioactivity:
 - The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis:
 - The amount of bound radioligand is plotted against the concentration of the unlabeled test compound.
 - This competition curve is used to determine the IC_{50} value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
 - The IC_{50} value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant for the receptor.

Specific Radioligands and Cell Lines

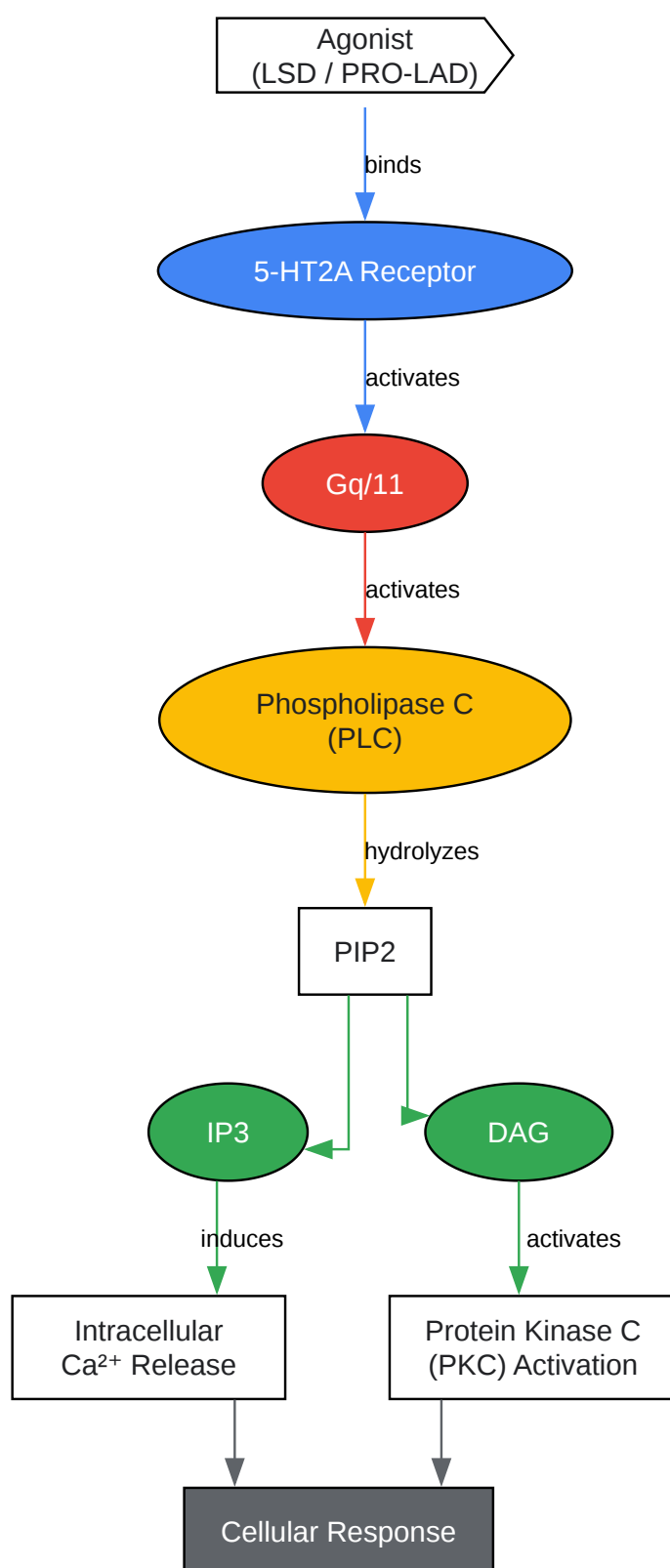
The specific radioligands and cell lines used in the cited studies vary depending on the receptor being investigated. For example:

- 5-HT_{2a} Receptors: Often assayed using [³H]ketanserin or [¹²⁵I]DOI as the radioligand in cell lines such as HEK293 or CHO cells stably expressing the human 5-HT_{2a} receptor.
- 5-HT_{1a} Receptors: Commonly assayed using [³H]8-OH-DPAT as the radioligand.

- Dopamine D₂ Receptors: Frequently assayed using [³H]spiperone or [³H]raclopride as the radioligand.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Comparative Analysis of PRO-LAD and LSD Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1450959#comparative-analysis-of-pro-lad-vs-lsd-receptor-binding-affinity\]](https://www.benchchem.com/product/b1450959#comparative-analysis-of-pro-lad-vs-lsd-receptor-binding-affinity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com